2-Bromopyrimidine-5-carbonitrile
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Overview
Description
2-Bromopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol . It is a solid substance that is slightly soluble in water and is used as a pharmaceutical intermediate . This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals .
Biochemical Analysis
Biochemical Properties
2-Bromopyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition can affect cell signaling pathways and has implications in cancer research . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and activating caspase enzymes . Furthermore, this compound can modulate the expression of genes involved in cell proliferation and survival, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with nucleic acids, potentially causing mutations or inhibiting replication and transcription processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Determining the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound may be actively transported into cells via specific membrane transporters or passively diffuse across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular respiration and energy production . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
2-Bromopyrimidine-5-carbonitrile can be synthesized through several methods. One common method involves reacting 5-bromo-2-chloropyrimidine with potassium nitride . The reaction is typically carried out in dimethyl sulfoxide (DMSO) with the addition of sodium cyanide and 1,4-diazabicyclo[2,2,2]octane . The mixture is stirred overnight, and the product is extracted with ether, dried, and concentrated to obtain this compound as a solid .
Chemical Reactions Analysis
2-Bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include sodium cyanide, DMSO, and 1,4-diazabicyclo[2,2,2]octane.
Scientific Research Applications
2-Bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. This inhibition can affect various cellular processes, including DNA and RNA synthesis.
Comparison with Similar Compounds
2-Bromopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
5-Bromopyrimidine-2-carbonitrile: Similar in structure but with different substitution patterns.
2-Cyano-5-bromopyrimidine: Another closely related compound with similar applications.
These compounds share similar chemical properties and applications but may differ in their specific reactivity and uses.
Properties
IUPAC Name |
2-bromopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPEZYOLUMRTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-08-1 |
Source
|
Record name | 2-Bromopyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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